Cas no 2137669-76-0 (Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate)
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate Chemical and Physical Properties
Names and Identifiers
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- 2137669-76-0
- sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
- EN300-724045
- Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
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- Inchi: 1S/C11H12O5S.Na/c1-2-15-11(12)10-6-7-5-8(17(13)14)3-4-9(7)16-10;/h3-5,10H,2,6H2,1H3,(H,13,14);/q;+1/p-1
- InChI Key: QEHQHNVTOJXEIG-UHFFFAOYSA-M
- SMILES: S(C1C=CC2=C(C=1)CC(C(=O)OCC)O2)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 278.02248890g/mol
- Monoisotopic Mass: 278.02248890g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.9Ų
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-724045-1.0g |
sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate |
2137669-76-0 | 1g |
$0.0 | 2023-06-07 |
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate: A Comprehensive Overview
Sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate, with the CAS number 2137669-76-0, is a compound of significant interest in the field of organic chemistry and materials science. This compound belongs to the class of sulfonates and is characterized by its unique structure, which combines a benzofuran ring system with a sulfinate group. The ethoxycarbonyl substituent further enhances its chemical versatility, making it a valuable compound for various applications.
The benzofuran framework is a well-known aromatic heterocycle that has been extensively studied for its electronic properties and reactivity. In this compound, the benzofuran ring is partially saturated at positions 2 and 3, forming a dihydrobenzofuran system. This partial saturation introduces additional flexibility and reactivity to the molecule, which can be exploited in synthetic chemistry. The presence of the sulfinate group at position 5 of the benzofuran ring adds a negatively charged oxygen atom, conferring acidic properties to the compound. This makes it suitable for use as a nucleophile or as a component in various acid-base reactions.
Recent studies have highlighted the potential of sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate in the synthesis of advanced materials. For instance, researchers have explored its role as a precursor in the preparation of functional polymers and hybrid materials. The ethoxycarbonyl group serves as an excellent leaving group under certain reaction conditions, enabling the formation of new bonds and structures. This property has been leveraged in the development of stimuli-responsive materials that can undergo structural changes in response to external stimuli such as pH or temperature.
In addition to its role in materials science, sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate has shown promise in medicinal chemistry. Its unique structure allows for the incorporation of bioactive moieties, making it a potential candidate for drug delivery systems or as a building block for complex pharmaceutical compounds. Recent research has focused on optimizing its synthesis to improve yield and purity, ensuring its suitability for large-scale applications.
The synthesis of sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the sulfonation of dihydrobenzofuran derivatives followed by functionalization with an ethoxycarbonyl group. This process requires careful control of reaction conditions to ensure selectivity and minimize side reactions. Advances in catalysis and green chemistry have enabled more efficient and environmentally friendly routes to this compound.
From an analytical standpoint, sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate has been used as a reference standard in chromatographic and spectroscopic studies. Its well-defined structure and distinct spectral features make it an ideal choice for calibrating instruments and validating analytical methods. This has contributed to its widespread use in quality control processes across various industries.
Looking ahead, ongoing research into sodium 2-(ethoxycarbonyl)-2,3-dihydro-1-benzofuran-5-sulfinate is expected to uncover new applications and improve its utility in existing fields. Its ability to participate in diverse chemical transformations positions it as a key intermediate in synthetic chemistry. Furthermore, advancements in computational chemistry are providing deeper insights into its electronic structure and reactivity, paving the way for novel synthetic strategies.
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